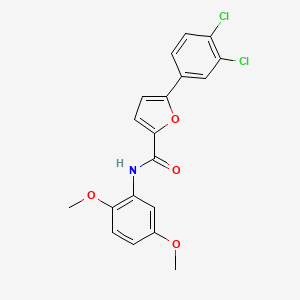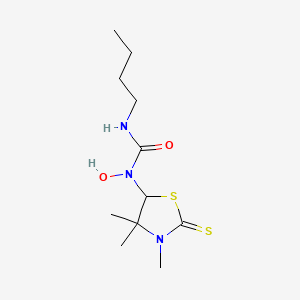![molecular formula C21H26N2O2 B6041346 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine](/img/structure/B6041346.png)
5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine, commonly referred to as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mécanisme D'action
MPEP is a selective antagonist of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine has been implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. MPEP binds to the allosteric site of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor, which prevents the receptor from being activated by its endogenous ligands, such as glutamate. This results in a decrease in the downstream signaling pathways that are involved in the pathophysiology of the disorders mentioned above.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in animal models. In the brain, MPEP reduces the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine. MPEP also reduces the activation of various intracellular signaling pathways, such as the ERK and AKT pathways, which are involved in the pathophysiology of various neurological and psychiatric disorders. In addition, MPEP has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments. It is a highly selective antagonist of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor, which allows for the specific manipulation of this receptor in animal models. MPEP also has a long half-life in the brain, which allows for sustained antagonism of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor. However, MPEP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. In addition, MPEP has some off-target effects, such as the inhibition of the adenosine A1 receptor, which can complicate the interpretation of experimental results.
Orientations Futures
For MPEP research include the development of more potent and selective 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine antagonists, the investigation of the effects of chronic MPEP administration, and the exploration of the potential for MPEP to be used in combination with other drugs for the treatment of various disorders.
Méthodes De Synthèse
MPEP can be synthesized using various methods, including the reaction of 2-methylpyridine with 3-(2-bromoethyl)-1-(3-methoxyphenyl)piperidine, followed by carbonylation with phosgene. Another method involves the reaction of 2-methylpyridine with 3-(2-chloroethyl)-1-(3-methoxyphenyl)piperidine, followed by carbonylation with cyanogen bromide. Both methods have been reported to yield MPEP with high purity and yield.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In animal models, MPEP has been shown to reduce anxiety-like behavior, depression-like behavior, and drug-seeking behavior. MPEP has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-11-19(14-22-16)21(24)23-12-4-6-18(15-23)10-9-17-5-3-7-20(13-17)25-2/h3,5,7-8,11,13-14,18H,4,6,9-10,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLMGPMLCOCQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-imidazo[1,2-a]pyridin-2-yl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6041278.png)
![4-[butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol hydrochloride](/img/structure/B6041279.png)

![1'-acetyl-3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,4'-bipiperidine](/img/structure/B6041283.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6041286.png)
![2-(1-cyclopenten-1-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041300.png)
![N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6041302.png)
![ethyl [1-({[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6041309.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline](/img/structure/B6041336.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6041339.png)
![1-cycloheptyl-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6041351.png)

![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-2-methylbenzamide](/img/structure/B6041366.png)